6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride
Description
6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a bicyclic azepine derivative with a seven-membered nitrogen-containing ring fused to a benzene core. Its molecular formula is C₁₀H₁₂ClN (MW: 181.66 g/mol), and it is characterized by a chlorine substituent at the 6-position of the benzazepine scaffold . The compound is structurally related to pharmacologically active benzazepines, such as SKF-86466 hydrochloride, which acts as a selective 5-HT₂C receptor agonist .
Properties
CAS No. |
26232-34-8 |
|---|---|
Molecular Formula |
C10H13Cl2N |
Molecular Weight |
218.12 g/mol |
IUPAC Name |
6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |
InChI |
InChI=1S/C10H12ClN.ClH/c11-10-3-1-2-8-4-6-12-7-5-9(8)10;/h1-3,12H,4-7H2;1H |
InChI Key |
XLZSZONYZUXOLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC2=C1C=CC=C2Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride typically involves the following steps:
Acylation Reaction: The process begins with the acylation of 4-chloroaniline using succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid.
Intramolecular Friedel-Crafts Reaction: This intermediate undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one.
Reduction and De-ketalation: The final steps involve the reduction of the ketone and subsequent de-ketalation under acidic conditions to produce 6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzazepine ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
Pharmacological Properties
The compound has been identified to possess anorexigenic properties , which means it can suppress appetite. This characteristic makes it a candidate for research into weight management and obesity treatment. The synthesis of this compound involves chlorination of 2,3,4,5-tetrahydro-1H-benzo[d]azepine under standard conditions, leading to the formation of its hydrochloride salt, which enhances its stability and bioavailability in medicinal formulations .
Therapeutic Applications
-
Central Nervous System Disorders :
- Research indicates that derivatives of benzo[d]azepines exhibit activity against various neurological disorders. They have been studied for their potential use in treating conditions such as anxiety, depression, and schizophrenia due to their interaction with neurotransmitter systems like dopamine and serotonin .
- Cardiovascular Health :
- Cosmetic Formulations :
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of 6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride involves its interaction with specific molecular targets. It is known to act on dopamine receptors, particularly the D1 receptor, where it functions as an antagonist. This interaction affects the cAMP-mediated signaling pathway, which plays a crucial role in various physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Derivatives
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Hydrochloride
- Molecular Formula : C₁₀H₁₃BrClN (MW: 262.57 g/mol) .
- Key Differences: Replacement of chlorine with bromine increases molecular weight and alters electronic properties.
- Pharmacological Relevance : Bromo derivatives often exhibit distinct binding affinities due to halogen-specific interactions with receptor pockets.
6-Chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
- Molecular Formula: C₁₆H₁₆ClNO₂ (MW: 289.76 g/mol) .
- Key Differences : Addition of hydroxyl groups at positions 7 and 8 enhances hydrogen-bonding capacity, improving solubility in polar solvents. The phenyl substituent at position 1 introduces steric bulk, which may reduce receptor binding efficiency compared to unsubstituted analogs.
Ring System Variants
2,3,4,5-Tetrahydro-1H-benzo[c]azepine Hydrochloride
- Molecular Formula : C₁₀H₁₄ClN (MW: 183.68 g/mol) .
- Key Differences : The benzo[c]azepine isomer shifts the nitrogen position within the fused ring system, altering conformational flexibility and receptor interaction profiles. This structural change can lead to reduced activity at 5-HT₂C receptors compared to benzo[d]azepines.
Functionalized Derivatives
(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride
Physicochemical and Pharmacological Data
Biological Activity
6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a compound of interest due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H12ClN
- Molecular Weight : 185.66 g/mol
- CAS Number : 17724-36-6
- Physical Form : White solid
Research indicates that this compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. It has been noted for its effects on dopamine receptors, which are crucial in the modulation of mood and behavior.
Pharmacological Effects
- Anorexigenic Activity : The compound has demonstrated anorexigenic effects, meaning it may suppress appetite. This property could be beneficial in treating obesity and related metabolic disorders .
- Neurotransmission Modulation : It appears to influence neurotransmitter levels, particularly dopamine and norepinephrine, which are linked to mood regulation and cognitive functions .
- Potential Anticancer Activity : Preliminary studies suggest that derivatives of the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, related compounds have shown effectiveness in inhibiting PARP-1 activity in lung cancer cells (A549), leading to reduced cell proliferation and increased apoptosis rates .
In Vitro Studies
A recent study evaluated the biological activity of various tetrahydroazepine derivatives, including this compound. The MTT assay results indicated significant cytotoxic effects against cancer cell lines with an IC50 value of approximately 1.95 µM for specific derivatives .
Case Studies
A notable case study involved the assessment of compound derivatives on A549 lung cancer cells:
- Apoptosis Induction : Flow cytometry analysis demonstrated a dose-dependent increase in apoptosis rates when treated with certain derivatives.
- Western Blot Analysis : Results indicated a reduction in poly(ADP-ribose) (PAR) biosynthesis and an increase in the Cleaved-Caspase 3/Caspase 3 ratio at optimal concentrations (4 µM), suggesting a mechanism through which these compounds may exert their anticancer effects .
Data Table: Biological Activity Overview
Q & A
Q. What are the recommended synthetic routes for 6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride, and how can purity be optimized during synthesis?
Methodological Answer: Synthesis typically involves cyclization of chloro-substituted precursors, such as chlorobenzaldehyde derivatives, followed by reductive amination or acid-catalyzed ring closure. For example, analogous benzazepine syntheses use Friedel-Crafts alkylation or Buchwald-Hartwig coupling for nitrogen incorporation . Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and chromatographic techniques (HPLC with C18 columns, as described in pharmacopeial standards for related compounds ). Monitor intermediates via LC-MS to eliminate side products like unreacted amines or chlorinated byproducts.
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Use a combination of:
- NMR spectroscopy : and NMR to confirm the benzazepine backbone and chlorine substitution. Compare chemical shifts with structurally similar compounds (e.g., 7-chloro derivatives ).
- X-ray crystallography : Resolve stereochemistry and hydrogen bonding patterns, critical for validating the tetrahydro ring conformation.
- Elemental analysis : Ensure stoichiometric alignment (C, H, N, Cl) with the empirical formula. Discrepancies >0.3% indicate impurities .
Q. What are the stability considerations for this compound under laboratory storage conditions?
Methodological Answer: Stability studies for related hydrochlorides recommend:
- Storage : -20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the azepine ring or chlorine displacement.
- Monitoring : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-UV analysis. Degradation products (e.g., dechlorinated analogs) should be <1% .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological targets of this compound?
Methodological Answer:
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to screen against GPCRs (e.g., dopamine or serotonin receptors) due to structural similarity to bioactive benzazepines .
- MD simulations : Analyze ligand-receptor stability in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories. Focus on chlorine’s electrostatic interactions with hydrophobic binding pockets .
- Validate predictions via in vitro assays (e.g., radioligand displacement studies using -spiperone for dopamine D2 receptors) .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected 1H^1H1H NMR splitting patterns)?
Methodological Answer:
- Dynamic effects : Variable-temperature NMR (VT-NMR) can identify conformational exchange broadening. For example, chair-flip dynamics in the tetrahydro ring may cause splitting at 25°C but coalesce at 60°C .
- Isotopic labeling : Synthesize -labeled analogs to simplify complex coupling in the azepine nitrogen region.
- DFT calculations : Compare experimental shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set) to assign ambiguous peaks .
Q. What strategies mitigate batch-to-batch variability in biological activity studies?
Methodological Answer:
- Quality control : Implement orthogonal assays (e.g., LC-MS for purity, circular dichroism for chiral integrity) for each batch .
- Normalization : Use internal standards (e.g., deuterated analogs) in cell-based assays to control for compound degradation.
- Meta-analysis : Pool data from ≥3 independent syntheses and apply ANOVA to identify outliers. Adjust synthetic protocols (e.g., reaction time, catalyst loading) based on statistical significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
